![molecular formula C25H20ClNO4 B2843738 3-(4-chlorophenyl)-9-(4-(2-hydroxyethyl)phenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 951931-61-6](/img/structure/B2843738.png)
3-(4-chlorophenyl)-9-(4-(2-hydroxyethyl)phenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about its physical appearance (solid, liquid, gas, color, etc.).
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The synthesis analysis would involve a detailed examination of each step in the synthesis process, including the reagents and conditions used, the mechanism of each reaction, and the yield and purity of the product at each stage.Molecular Structure Analysis
This involves determining the arrangement of atoms within a molecule and the type of bonds (single, double, triple, etc.) between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. This can include reactions with various reagents under different conditions, and the products formed in each reaction.Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, refractive index, optical rotation, etc. The chemical properties can include reactivity, stability, acidity or basicity, redox potential, etc.科学的研究の応用
1. Chemical Synthesis and Structural Analysis
The compound's relevance in chemical synthesis and structural analysis is evident in studies like the ones by George et al. (2007) and Chaudhuri et al. (2001). These studies involve the synthesis and investigation of similar compounds, providing insights into their structural characteristics and potential applications in material science and chemical engineering (George et al., 2007); (Chaudhuri et al., 2001).
2. Reactions with Organomagnesium Halides
Research by Mustafa et al. (1971) explores the reactions of similar derivatives with organomagnesium halides, highlighting the compound's potential in organic chemistry and synthesis (Mustafa et al., 1971).
3. Pharmaceutical Research
Studies like those by El-Moneim et al. (2011) investigate the antioxidant and antitumor activities of compounds structurally related to 3-(4-chlorophenyl)-9-(4-(2-hydroxyethyl)phenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one, showcasing its potential in the development of new pharmaceutical agents (El-Moneim et al., 2011).
4. Material Science and Polymer Chemistry
Kiskan and Yagcı (2007) explored the synthesis of a monomer containing benzoxazine and coumarin rings, similar to the compound . This research provides insights into its potential applications in material science, particularly in polymer chemistry (Kiskan & Yagcı, 2007).
Safety And Hazards
This involves identifying any risks associated with handling or exposure to the compound, such as toxicity, flammability, reactivity, environmental impact, etc. It also includes recommendations for safe handling, storage, and disposal.
将来の方向性
This could involve potential applications of the compound, further studies needed to fully understand its properties or mechanisms, possible modifications to improve its properties or activity, etc.
I hope this general guidance is helpful. For a detailed analysis of a specific compound, I would recommend consulting a chemistry textbook, scientific literature, or a qualified chemist. Please note that handling chemicals and performing chemical reactions should always be done under the guidance of a trained professional and in accordance with all relevant safety regulations.
特性
IUPAC Name |
3-(4-chlorophenyl)-9-[4-(2-hydroxyethyl)phenyl]-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClNO4/c26-18-5-3-17(4-6-18)22-14-30-25-20(24(22)29)9-10-23-21(25)13-27(15-31-23)19-7-1-16(2-8-19)11-12-28/h1-10,14,28H,11-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTAFLLVMMIUTBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC3=C2OC=C(C3=O)C4=CC=C(C=C4)Cl)OCN1C5=CC=C(C=C5)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-9-(4-(2-hydroxyethyl)phenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

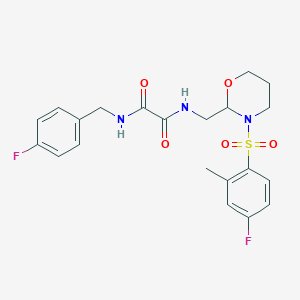
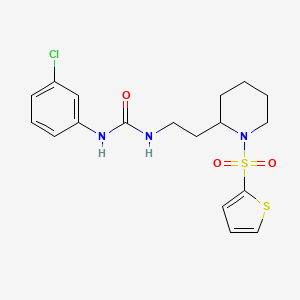
![2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]ethanone](/img/structure/B2843661.png)
![2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2843663.png)
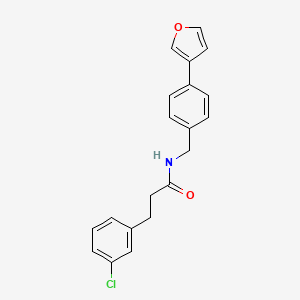
![ethyl 2-((5-(4-fluorophenyl)-3,5-dihydro-1H-thieno[3,4-c]pyrrol-4-yl)amino)-2-oxoacetate](/img/structure/B2843667.png)
![3-((2-oxo-2-phenylethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2843668.png)
![3-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]butanamide](/img/structure/B2843669.png)
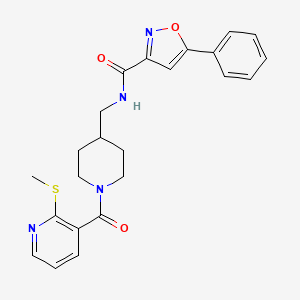
![9-(4-butylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
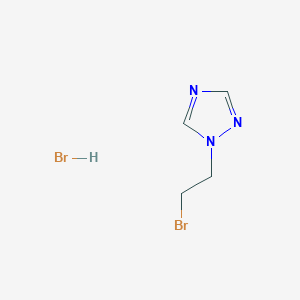
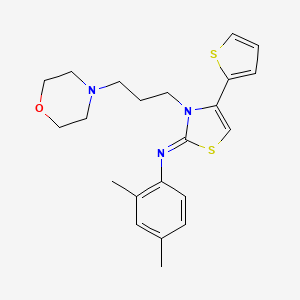
![2,5-dichloro-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2843677.png)